![molecular formula C2H6N6 B1215797 4H-1,2,4-Triazole-3,4,5-triamine CAS No. 473-96-1](/img/structure/B1215797.png)
4H-1,2,4-Triazole-3,4,5-triamine
Overview
Description
Synthesis Analysis
The synthesis of 4H-1,2,4-triazoles involves several strategies, focusing on efficiency and sustainability. A notable approach includes the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, offering a protected version of this triazole amino acid, showcasing the adaptability of synthesis methods towards generating structurally diverse triazoles efficiently (Ferrini et al., 2015).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles has been determined through various analytical techniques, revealing insights into the bond lengths, angles, and overall geometry of these compounds. For example, gas-phase electron diffraction studies provided precise bond distances and angles, highlighting the aromatic nature and delocalization of π-electron density within the triazole ring (Chiang & Lu, 1977).
Chemical Reactions and Properties
4H-1,2,4-Triazoles participate in a variety of chemical reactions, underlining their chemical versatility. They serve as key intermediates in the synthesis of complex molecules and have applications in click chemistry for constructing polymers, bioconjugates, and other materials. Their reactivity with different chemical species, facilitated by the nitrogen atoms in the triazole ring, makes them invaluable in organic synthesis (Chen et al., 2016).
Physical Properties Analysis
The physical properties of 4H-1,2,4-triazoles, such as solubility, melting points, and crystalline structure, are significantly influenced by the substitution pattern on the triazole ring. These properties are crucial for determining their applicability in various fields, including drug formulation and material science. X-ray crystallography and spectroscopic methods provide detailed insights into these aspects, facilitating the design and application of triazole-based compounds (Boechat et al., 2010).
Chemical Properties Analysis
4H-1,2,4-Triazoles exhibit a wide range of chemical properties, including basicity, acidity, and nucleophilicity, depending on their substitution patterns. These properties are pivotal for their reactivity and interactions with other molecules, making them suitable for various chemical transformations and as ligands in coordination chemistry. Their ability to engage in hydrogen bonding, donate electrons, and act as stabilizing agents in chemical reactions underscores the chemical richness of the triazole motif (Schulze & Schubert, 2014).
Scientific Research Applications
Triazole Derivatives: A Comprehensive Overview
The triazole derivatives, including 4H-1,2,4-Triazole-3,4,5-triamine, are important for the development of new drugs with diverse biological activities. They have been studied extensively for their broad range of biological activities such as anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against neglected diseases. This review emphasizes the therapeutic potential and recent advancements in the development of these derivatives, highlighting the need for efficient and sustainable synthesis methods considering green chemistry (Ferreira et al., 2013).
Corrosion Inhibition
4H-1,2,4-Triazole derivatives have demonstrated significant utility in protecting metals from corrosion, particularly in acidic environments. For example, the study on the adsorption of these derivatives on mild steel surfaces in hydrochloric acid revealed their high inhibitory efficiency against corrosion, with their effectiveness influenced by the nature of substituents in the inhibitor molecule (Bentiss et al., 2007).
Novel Angiotensin II Antagonists
Research into 4H-1,2,4-triazoles has led to the synthesis of compounds evaluated as angiotensin II antagonists, showcasing their potential in treating cardiovascular diseases (Ashton et al., 1993).
Molecular Modeling and Anticancer Activity
Structural and molecular docking studies of specific 4H-1,2,4-triazole derivatives have revealed their potential anticancer activity. These studies provide insights into the electronic and molecular structure of these compounds, which may contribute to their pharmacological efficacy (Kaczor et al., 2013).
Veterinary Applications
In veterinary medicine, 4H-1,2,4-triazole derivatives are being researched for their antimicrobial and antifungal effects. Studies indicate their potential in treating fungal diseases in animals, highlighting the importance of further investigation into these compounds (Ohloblina et al., 2022).
Synthesis and Physicochemical Properties
Research into the synthesis and properties of 4H-1,2,4-triazole derivatives is crucial in pharmaceutical science. The focus on creating new compounds with predicted biological activity, especially those demonstrating antimicrobial, antioxidative, and hypolipidemic activities, is significant (Kravchenko et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action:
The primary targets of 4H-1,2,4-Triazole-3,4,5-triamine are often biological receptors. These receptors interact with the compound through hydrogen bonding and dipole interactions. Notably, the N–C–S linkage in the compound’s skeleton contributes to its antimicrobial properties. Some well-known drugs containing the 1,2,4-triazole group, such as Fluconazole, Flupoxam, and Anastrozole, utilize this scaffold .
Mode of Action:
The mode of action involves the compound binding to specific sites within biological molecules. For instance, modeling studies suggest that this compound binds to the MurB active site, forming hydrogen bonds with key residues. This interaction may lead to downstream effects, altering cellular processes .
Biochemical Pathways:
The affected pathways vary, but 1,2,4-triazoles have demonstrated diverse pharmacological activities. These include antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer effects. Researchers have developed various synthetic methods to access this scaffold, providing a wide range of 1,2,4-triazole derivatives .
Action Environment:
Environmental factors significantly influence the compound’s efficacy and stability. Factors like pH, temperature, and humidity impact its behavior, solubility, and degradation. Researchers continue to explore how these conditions affect its therapeutic potential.
properties
IUPAC Name |
1,2,4-triazole-3,4,5-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N6/c3-1-6-7-2(4)8(1)5/h5H2,(H2,3,6)(H2,4,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGIYYGVKGMQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(N1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197094 | |
Record name | Guanazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
473-96-1 | |
Record name | Guanazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79145 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Guanazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GUANAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O25P2N0XA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4H-1,2,4-Triazole-3,4,5-triamine contribute to the properties of energetic coordination polymers?
A: this compound serves as a key building block in the synthesis of energetic coordination polymers (ECPs) by acting as a polyamine precursor. When reacted with 4-(chloromethyl)-1,2,5-oxadiazol-3-amine, it forms the energetic cation 4,5-diamino-2-((4-amino-1,2,5-oxadiazole-3-yl)methyl)-2,4-dihydro-3H-1,2,4-triazole-3-imino chloride salt (TATAF-Cl) []. This cation, rich in nitrogen and oxygen, contributes to the desired properties of the resulting ECPs. For instance, when coordinated with silver ions and anions like perchlorate or nitrate, it forms ECPs with high crystal density and heat of detonation []. These characteristics are essential for energetic materials and highlight the crucial role of this compound in their design.
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